Computed Lipophilicity (LogP) Advantage Over the 4-Methyl Nitrosoethenyl Analog
1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene exhibits a computed LogP of 3.55 (Chemsrc) or XLogP3-AA of 3.2 (PubChem), representing a substantial increase over the 4-methyl analog 1-methyl-4-(1-nitrosoethenyl)benzene (CAS 153629-88-0), which has a computed LogP of 2.73 [1]. The ΔLogP of +0.82 (Chemsrc basis) corresponds to an approximately 6.6-fold greater octanol/water partition coefficient, indicating significantly enhanced lipophilicity conferred by the isopropyl group. Both compounds share an identical TPSA of 29.4 Ų and hydrogen-bond acceptor count of 2, confirming that the LogP difference arises purely from the alkyl substituent size without altering polarity or H-bond capacity [1].
| Evidence Dimension | Octanol/water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.55 (Chemsrc); XLogP3-AA = 3.2 (PubChem) |
| Comparator Or Baseline | 1-Methyl-4-(1-nitrosoethenyl)benzene: LogP = 2.73 (Chemsrc) |
| Quantified Difference | ΔLogP = +0.82 (Chemsrc basis); ~6.6-fold higher partition ratio |
| Conditions | Computed values (Chemsrc: fragment-based prediction; PubChem: XLogP3 algorithm) |
Why This Matters
Higher lipophilicity at identical TPSA enhances membrane partitioning and protein-binding site access, which is directly relevant for applications where passive diffusion or hydrophobic active-site interactions govern activity—procurement of the isopropyl rather than the methyl congener is required to achieve this physicochemical profile.
- [1] PubChem. 1-Ethenyl-2-nitroso-4-propan-2-ylbenzene. CID 174890155. https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethenyl-2-nitroso-4-propan-2-ylbenzene (accessed 2026-05-04). View Source
